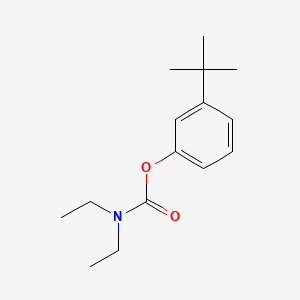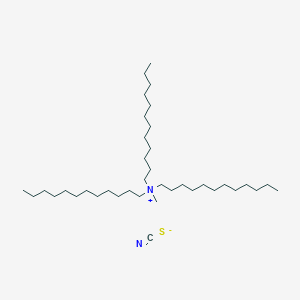
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate typically involves the reaction of tridodecylamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is carried out at a temperature of 50°C for 24 hours. After the reaction, the product is purified through washing with hexane and distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, acetonitrile, or dioxane, depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the thiocyanate group.
Wissenschaftliche Forschungsanwendungen
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and antimicrobial treatments.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate involves its interaction with cell membranes and other biological structures. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in antimicrobial effects and other biological activities. The compound may also interact with specific molecular targets and pathways, although further research is needed to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Didodecyl-N-methyldodecan-1-aminium chloride: This compound is similar in structure but contains a chloride ion instead of a thiocyanate group.
N-methyldidodecylamine: Another related compound with similar surfactant properties.
Uniqueness
N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is unique due to its specific combination of a quaternary ammonium group and a thiocyanate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
29710-99-4 |
|---|---|
Molekularformel |
C38H78N2S |
Molekulargewicht |
595.1 g/mol |
IUPAC-Name |
tridodecyl(methyl)azanium;thiocyanate |
InChI |
InChI=1S/C37H78N.CHNS/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1-3/h5-37H2,1-4H3;3H/q+1;/p-1 |
InChI-Schlüssel |
QLKBWGBKASICHF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

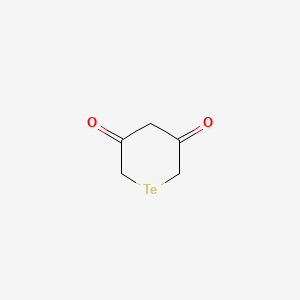
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)


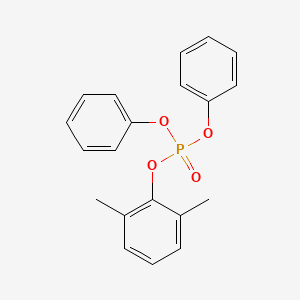
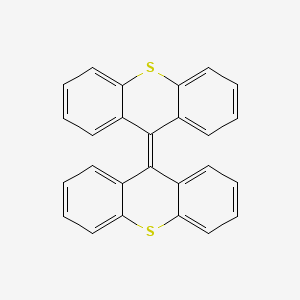
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)

